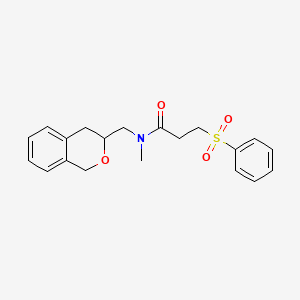

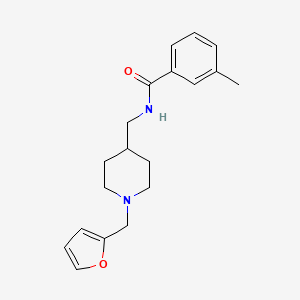

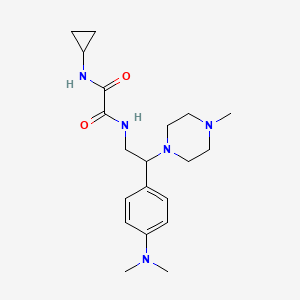

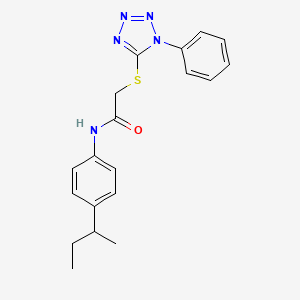

![molecular formula C18H19NO3 B2435473 [(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate CAS No. 950116-21-9](/img/structure/B2435473.png)

[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

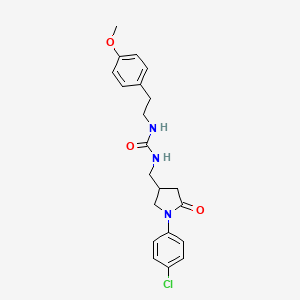

The compound “[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate” is a complex organic molecule. It contains a total of 58 bonds, including 30 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic) .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which are crucial for synthesis problems . Protocols for the functionalizing deboronation of alkyl boronic esters could be relevant . Carbamate synthesis by carbamoylation is another potential method . The preparation of carbamate-tethered terpene glycoconjugates has been developed using methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and aromatic rings . Reactions at the benzylic position are significant, and the compound’s structure allows for resonance stabilization .Chemical Reactions Analysis

Reactions at the benzylic position are crucial, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s structure allows for resonance stabilization, which is important in these reactions .Applications De Recherche Scientifique

Antibiotic-Induced Intestinal Injury (AIJ)

- Beneficial Effect of FBA : N-(1-carbamoyl-2-phenylethyl) butyramide (FBA) has shown promise in mitigating AIJ. In a study using mice treated with ceftriaxone, FBA reduced inflammatory processes, improved anti-inflammatory patterns, and enhanced colonic architecture and intestinal integrity .

Antimicrobial Properties

- Analogous to Salicylanilides : FBA belongs to a class of cyclic analogues of salicylanilides. These compounds have demonstrated potential as antibacterial and antimycobacterial agents .

Benzylic Position Reactions

- Chemical Reactivity : FBA contains a benzylic position, which is susceptible to reactions. Benzylic halides typically react via an SN1 pathway, involving resonance-stabilized carbocations .

Safety and Hazards

Propriétés

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-14-7-5-6-10-16(14)18(21)22-13-17(20)19-12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYVXSPOMWLXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2435398.png)

![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)

![N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2435404.png)

![4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2435407.png)

![4-Chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2435413.png)